molecular formula C21H21N5O4S B2836875 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide CAS No. 921580-01-0

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide

Cat. No.: B2836875
CAS No.: 921580-01-0
M. Wt: 439.49
InChI Key: NIKNSUPTTXGPKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a hybrid structure comprising:

  • Benzo[d][1,3]dioxol-5-ylmethyl group: A lipophilic moiety known to enhance membrane permeability and metabolic stability .
  • 4-Methoxyphenyl substituent: An electron-donating group that may improve binding affinity to target proteins (e.g., VEGFR-2) compared to electron-withdrawing groups like nitro .
  • Thioacetamide linker: A sulfur-containing bridge that contributes to hydrogen bonding and hydrophobic interactions in biological systems .

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[[7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N5O4S/c1-28-16-5-3-15(4-6-16)25-8-9-26-20(25)23-24-21(26)31-12-19(27)22-11-14-2-7-17-18(10-14)30-13-29-17/h2-7,10H,8-9,11-13H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIKNSUPTTXGPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the synthesis, biological mechanisms, and research findings related to this compound.

Chemical Structure and Properties

The compound features a unique combination of a benzo[d][1,3]dioxole moiety and an imidazole ring linked through a thioacetamide group. Its molecular formula is C18H25N5O3SC_{18}H_{25}N_5O_3S with a molecular weight of approximately 385.49 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds featuring benzo[d][1,3]dioxole structures. For instance, derivatives incorporating benzo[d][1,3]dioxole have shown significant cytotoxic effects against various cancer cell lines:

  • Cell Lines Tested : HepG2 (liver cancer), HCT116 (colon cancer), MCF-7 (breast cancer).
  • IC50 Values : Some derivatives exhibited IC50 values lower than standard chemotherapeutics like doxorubicin. For example:
    • HepG2: 2.38 µM
    • HCT116: 1.54 µM
    • MCF-7: 4.52 µM
    • Doxorubicin: HepG2 (7.46 µM), HCT116 (8.29 µM), MCF-7 (4.56 µM) .

The mechanisms underlying these effects include:

  • EGFR Inhibition : Compounds were shown to inhibit epidermal growth factor receptor (EGFR) activity.
  • Apoptosis Induction : Annexin V-FITC assays indicated increased apoptosis in treated cells.
  • Cell Cycle Arrest : Analysis revealed that these compounds can induce cell cycle arrest at specific phases .

The proposed mechanism of action for this compound involves:

  • Binding to Molecular Targets : The compound likely interacts with various receptors or enzymes, modulating their activity.
  • Influencing Signaling Pathways : It can affect pathways related to neurotransmission and cell proliferation .

Comparative Analysis with Similar Compounds

A comparison of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methylimidazol-2-yl)piperazin-1-yl)acetamide with structurally similar compounds reveals its unique properties:

Compound NameStructural FeaturesBiological Activity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1H-imidazol-2-yl)piperazin-1-yl)acetamideLacks methyl group on imidazoleModerate cytotoxicity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(1-methylimidazol-2-yl)piperidin-1-yl)acetamideContains piperidine ringLower potency compared to piperazine derivatives

This table illustrates how slight modifications in structure can significantly impact biological activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of similar compounds:

  • Antitumor Efficacy : A study demonstrated that bis-benzo[d][1,3]dioxol-based thiourea derivatives had significant antitumor activity across multiple cancer cell lines .
  • Molecular Docking Studies : These studies have indicated that the compound's binding affinity to target proteins is critical for its anticancer efficacy .
  • In Vivo Studies : Future research should focus on in vivo models to confirm the efficacy and safety of this compound in a living organism context.

Comparison with Similar Compounds

Structural Features and Substituents

The following table highlights key structural and functional differences between the target compound and similar derivatives:

Compound Name Core Structure Substituents Key Functional Groups Biological Activity References
Target Compound Imidazo[2,1-c][1,2,4]triazol 4-Methoxyphenyl, benzo[d][1,3]dioxol-5-ylmethyl Thioether, methoxy Inferred kinase inhibition
N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide (6d) Benzo[d]thiazol, thiadiazole Nitro, phenylurea Urea, nitro VEGFR-2 inhibition, antiproliferative
2-{4-[4-(1H-1,3-Benzodiazol-2-yl)phenoxymethyl]-1H-1,2,3-triazol-1-yl}-N-[2-(4-methoxyphenyl)-1,3-thiazol-5-yl]acetamide (9e) Triazole, thiazole 4-Methoxyphenyl, benzodiazolyl Triazole, methoxy Not explicitly reported (structural analog)
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole, pyridine Acetyl, methyl Acetyl, pyridine Structural analog (no activity specified)
N-(1,3-Benzodioxol-5-yl)-2-{[5-(4-methylphenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl}acetamide Thiazolo[2,3-c][1,2,4]triazol 4-Methylphenyl Thiazole, methyl Structural analog

Physicochemical and Pharmacokinetic Properties

  • Lipophilicity : The benzo[d][1,3]dioxole group in the target compound increases lipophilicity compared to nitro (6d) or acetyl (8a) derivatives, likely improving blood-brain barrier penetration .
  • Metabolic Stability : Methoxy groups are less prone to oxidative metabolism than nitro groups, suggesting the target compound may have a longer half-life than 6d .
  • Synthetic Accessibility : The thioacetamide linker in the target compound can be synthesized via nucleophilic substitution, similar to methods used for 6d and 9e .

Q & A

Basic Research Questions

Q. How can researchers optimize multi-step synthetic routes for this compound while minimizing side reactions?

  • Methodological Answer : The synthesis typically involves sequential steps: (1) preparation of the benzodioxole derivative, (2) formation of the imidazo[1,2,4]triazole ring via cyclization, and (3) thioacetamide coupling. Key optimizations include:

  • Temperature Control : Maintaining 60–80°C during imidazotriazole ring closure to prevent decomposition .
  • Solvent Selection : Using polar aprotic solvents (e.g., DMF) for thioacetamide coupling to enhance nucleophilicity .
  • Catalysts : Employing triethylamine (TEA) as a base to neutralize HCl byproducts during amide bond formation .
    • Data Table :
StepReagents/ConditionsYield (%)Purity (HPLC)
1Benzodioxole + ClCH₂COCl7892%
24-Methoxyphenyl hydrazine, DMF, 70°C6589%
3TEA, THF, rt8295%

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify benzodioxole methylene protons (δ 4.2–4.5 ppm) and imidazotriazole aromaticity (δ 7.1–8.3 ppm) .
  • Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 482.1542 (C₂₂H₂₀N₅O₄S) with <3 ppm error .
  • HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) .

Q. How does the 4-methoxyphenyl substituent influence this compound’s solubility and bioactivity?

  • Methodological Answer :

  • Solubility : The methoxy group enhances lipophilicity (logP ~2.8), requiring DMSO for in vitro assays. Aqueous solubility can be improved via co-solvents (e.g., PEG-400) .
  • Bioactivity : The electron-donating methoxy group stabilizes π-π stacking with enzyme active sites (e.g., kinase targets), as shown in docking studies .

Advanced Research Questions

Q. How to resolve discrepancies between in vitro bioactivity and in vivo efficacy for this compound?

  • Methodological Answer :

  • Pharmacokinetic Profiling : Measure plasma half-life (t₁/₂) and bioavailability in rodent models. Poor absorption (e.g., <20% oral bioavailability) may explain efficacy gaps .
  • Metabolite Identification : Use LC-MS/MS to detect hepatic metabolites (e.g., demethylation of the methoxy group) that reduce activity .
  • Formulation Adjustments : Encapsulate in liposomes to enhance tissue penetration .

Q. What strategies can validate the compound’s mechanism of action when conflicting data arise from kinase inhibition assays vs. apoptosis assays?

  • Methodological Answer :

  • Target Engagement Studies : Use cellular thermal shift assays (CETSA) to confirm direct binding to suspected kinases (e.g., AKT1) .
  • Pathway Analysis : Perform RNA-seq to compare transcriptomic profiles after treatment. Divergent apoptosis markers (e.g., BAX/BCL-2 ratios) vs. kinase activity (p-AKT levels) may indicate off-target effects .
    • Data Table :
Assay TypeTargetIC₅₀ (µM)Observed Effect
KinaseAKT10.12Inhibition
ApoptosisCasp31.8Activation

Q. How to design computational models to predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina with crystal structures of targets (e.g., PARP-1) to simulate binding poses. Prioritize targets with Glide scores < −7.0 kcal/mol .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes (RMSD < 2.0 Å) .
  • QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. chloro) on bioactivity using Random Forest algorithms .

Q. What experimental approaches can elucidate the role of the thioacetamide linker in modulating cytotoxicity?

  • Methodological Answer :

  • Isosteric Replacement : Synthesize analogs with ether (-O-) or methylene (-CH₂-) linkers. Compare IC₅₀ in MTT assays (e.g., thioether analogs show 10× higher potency) .
  • Proteomics : Identify proteins covalently modified by the thioacetamide group via click chemistry and pull-down assays .

Contradiction Analysis

Q. How to address inconsistencies between high purity (>95%) and variable bioactivity across batches?

  • Methodological Answer :

  • Impurity Profiling : Use LC-TOF to detect trace intermediates (e.g., uncyclized precursors) that inhibit bioactivity .
  • Crystallography : Confirm polymorphic forms (e.g., Form I vs. II) via XRD; Form II may exhibit reduced solubility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.